Methyl [2,4'-bipyridine]-6-carboxylate
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Overview
Description
Methyl [2,4’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive use in coordination chemistry. This compound is characterized by the presence of a methyl ester group at the 6-position of the bipyridine ring system, which can influence its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2,4’-bipyridine]-6-carboxylate typically involves the coupling of pyridine derivatives. One common method is the Negishi cross-coupling strategy, which involves the reaction of pyridyl halides with organozinc reagents in the presence of a palladium catalyst . Another approach is the Kröhnke method, which involves the reaction of pyridinium salts with α,β-unsaturated ketones followed by cyclization with ammonium acetate .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Ullmann couplings, which allow for the formation of bipyridine structures under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl [2,4’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl [2,4’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:
Biology: The compound is used in the study of metal-protein interactions and as a probe for biological systems.
Industry: It is used in the synthesis of advanced materials, including polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of methyl [2,4’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, influencing reaction pathways and enhancing reaction rates. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer processes and coordination chemistry .
Comparison with Similar Compounds
Methyl [2,4’-bipyridine]-6-carboxylate can be compared with other bipyridine derivatives such as:
4’-methyl-2,2’-bipyridine-4-carboxaldehyde: This compound has a formyl group instead of a carboxylate ester, affecting its reactivity and applications.
2,2’-bipyridine: A simpler bipyridine derivative without additional functional groups, commonly used as a ligand in coordination chemistry.
6-methyl-2,2’-bipyridine: Similar to methyl [2,4’-bipyridine]-6-carboxylate but with a methyl group instead of a carboxylate ester, influencing its chemical properties and uses.
These comparisons highlight the unique properties of methyl [2,4’-bipyridine]-6-carboxylate, particularly its ability to form stable metal complexes and its versatility in various chemical reactions.
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 6-pyridin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-4-2-3-10(14-11)9-5-7-13-8-6-9/h2-8H,1H3 |
InChI Key |
SPMLNKUWPNTSED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=NC=C2 |
Origin of Product |
United States |
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